N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide
Description
N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a tetradecylbutanediamide backbone
Properties
CAS No. |
62417-28-1 |
|---|---|
Molecular Formula |
C23H47N3O2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N-tetradecylbutanediamide |
InChI |
InChI=1S/C23H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22(27)17-18-23(28)25-20-16-21-26(2)3/h4-21H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
NJIJFQVQMOYJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the reaction of dimethylaminopropylamine with tetradecylbutanediamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of surfactants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features but different applications.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in different industrial applications
Uniqueness
N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
